molecular formula C7H10ClN3O B1336345 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide CAS No. 957510-88-2

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide

Cat. No.: B1336345
CAS No.: 957510-88-2
M. Wt: 187.63 g/mol
InChI Key: LFPUCTWUHNJOKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

  • Dissolve 1,5-dimethyl-1H-pyrazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with dichloromethane.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide can be compared with other pyrazole derivatives such as:

These compounds share similar core structures but differ in their substituents and functional groups, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(1,5-dimethylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-3-6(10-11(5)2)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUCTWUHNJOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230207
Record name 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957510-88-2
Record name 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957510-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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